2-(Dimethylamino)-2-phenylacetonitrile
Overview
Description
2-(Dimethylamino)-2-phenylacetonitrile is an organic compound that features a dimethylamino group and a phenyl group attached to an acetonitrile moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as dimethyltryptamine and N,N-dimethylglycine , have been found to interact with serotonin receptors and monomeric sarcosine oxidase, respectively
Mode of Action
For instance, Dimethyltryptamine acts as a non-selective agonist at most or all of the serotonin receptors . On the other hand, N,N-dimethylglycine interacts with monomeric sarcosine oxidase . The exact mode of action of 2-(Dimethylamino)-2-phenylacetonitrile requires further investigation.
Biochemical Pathways
For example, Dimethyltryptamine is known to interact with serotonin receptors, which play a crucial role in numerous biochemical pathways
Pharmacokinetics
A study on a similar compound, 17-demethoxy 17-[[(2-dimethylamino)ethyl]amino]geldanamycin (17dmag), showed that it was widely distributed to tissues but was retained for longer in tumors than normal tissues
Result of Action
For instance, Dimethyltryptamine, a serotonergic hallucinogen, is found in several plants and in mammalian brain, blood, and urine
Action Environment
A study on a similar compound, poly(2-(dimethylamino)ethyl methacrylate), showed that it exhibited ph and temperature-responsive behavior
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-phenylacetonitrile typically involves the reaction of benzyl cyanide with dimethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
C6H5CH2CN+(CH3)2NH→C6H5CH(CN)N(CH3)2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of catalysts and advanced separation techniques such as distillation or crystallization may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)-2-phenylacetonitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
Benzyl Cyanide: Similar structure but lacks the dimethylamino group.
Phenylacetonitrile: Similar structure but lacks the dimethylamino group.
2-(Dimethylamino)acetonitrile: Similar structure but lacks the phenyl group.
Uniqueness
2-(Dimethylamino)-2-phenylacetonitrile is unique due to the presence of both the dimethylamino group and the phenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and other applications.
Properties
IUPAC Name |
2-(dimethylamino)-2-phenylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12(2)10(8-11)9-6-4-3-5-7-9/h3-7,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGHXXKYFBGJEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C#N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290345 | |
Record name | α-(Dimethylamino)benzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601290345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827-36-1 | |
Record name | α-(Dimethylamino)benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=827-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetonitrile, (dimethylamino)phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 827-36-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37416 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | α-(Dimethylamino)benzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601290345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetonitrile, (dimethylamino)phenyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(Dimethylamino)-2-phenylacetonitrile in the context of the research article?
A1: The research article highlights this compound as a crucial intermediate in synthesizing Trimebutine. [] While the article focuses on optimizing the synthesis route for this compound and its precursor 2-Phenyl-1-butanol, it doesn't delve into the specific biological activity or applications of this compound itself. The synthesis of this compound is presented as a stepping stone towards the final target molecule, Trimebutine.
Q2: Can you elaborate on the synthetic route used to obtain this compound as described in the research?
A2: The research outlines a multi-step synthesis of this compound. [] Initially, 2-phenylacetonitrile undergoes bromination with N-Bromosuccinimide (NBS) to yield 2-bromo-2-phenylacetonitrile. This intermediate is then reacted with dimethylamine, resulting in the formation of the target compound, this compound. The researchers achieved a total yield of 59.4% for this synthesis route. [] They confirmed the structure of the synthesized compound using 1H-NMR and ESI-MS techniques. []
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